![molecular formula C11H11IO B13675687 2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11IO It is a derivative of benzoannulene, characterized by the presence of an iodine atom at the 2-position and a ketone group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the iodination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water), and controlled temperatures.
Major Products
Substitution: Various substituted benzoannulenes depending on the nucleophile used.
Reduction: 2-Iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Oxidation: 2-Iodo-6,7,8,9-tetrahydro-5H-benzoannulen-5-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In chemical reactions, the iodine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the ketone group can participate in nucleophilic addition and reduction reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : Lacks the iodine atom, making it less reactive in substitution reactions.
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains a methoxy group instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
2-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H11IO |
|---|---|
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
2-iodo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11IO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4H2 |
Clave InChI |
SGQZCVFFGYJMFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=C(C1)C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


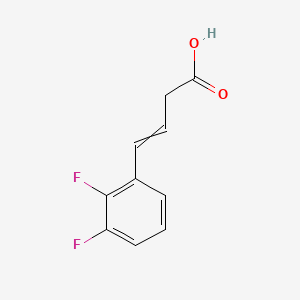


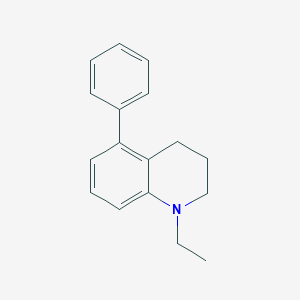
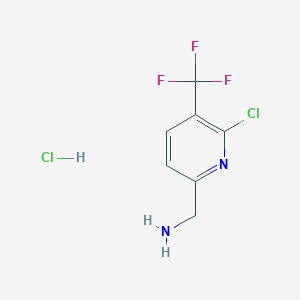
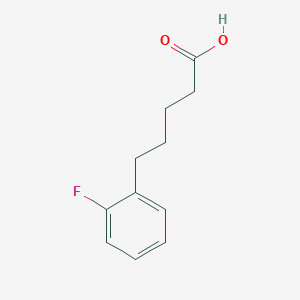
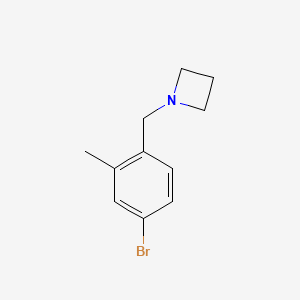

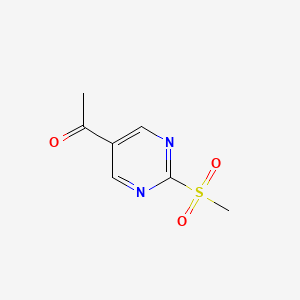

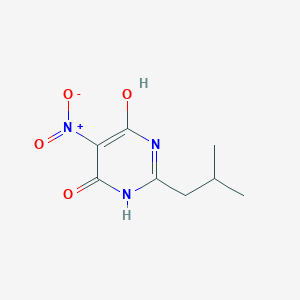

![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)
